Dipentaerythritol pentaacrylate
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXWLSDYDXPENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82200-28-0 | |
| Record name | 2-Propenoic acid, 1,1′-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041887 | |
| Record name | Dipentaerythritol pentaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
60506-81-2 | |
| Record name | Dipentaerythritol pentaacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60506-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipentaerythritol pentaacrylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060506812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipentaerythritol pentaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-hydroxy-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPENTAERYTHRITOL PENTAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88TPI58VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Dipentaerythritol Pentaacrylate
Esterification Reactions for Dipentaerythritol (B87275) Pentaacrylate Synthesis
The most common method for synthesizing dipentaerythritol pentaacrylate is the direct esterification of dipentaerythritol with acrylic acid. chembk.com This reaction involves the combination of the polyol (dipentaerythritol) with a carboxylic acid (acrylic acid) to form an ester and water.
Catalytic Systems and Reaction Kinetics Optimization
The esterification of dipentaerythritol is typically catalyzed by an acid. nih.gov Various catalysts have been explored to improve reaction rates and yields.
Acid Catalysts: Strong acids like p-toluenesulfonic acid and sulfuric acid are effective catalysts. nih.govgoogle.com For instance, using p-toluenesulfonic acid as a catalyst in the synthesis of dipentaerythritol hexaacrylate from dipentaerythritol and acrylic acid has been reported. chembk.com Solid acid catalysts, such as stannous oxide or sodium aluminate, have also been employed to facilitate the reaction and simplify catalyst removal. google.com
Reaction Kinetics: The kinetics of esterification are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. Studies on the esterification of pentaerythritol (B129877) have shown that reaction rates are significantly dependent on the type of carboxylic acid used. dntb.gov.ua Optimizing these parameters is crucial for achieving high conversion rates and minimizing side reactions.
Process Parameters and Yield Enhancement Strategies
Several process parameters can be manipulated to enhance the yield and purity of this compound.
Molar Ratio: The molar ratio of acrylic acid to dipentaerythritol is a key factor. An excess of acrylic acid is often used to drive the reaction towards the formation of the desired penta- and hexa-acrylates. For example, a molar ratio of acrylic acid to dipentaerythritol of 7.2:1 has been found to be optimal in certain studies, resulting in a 71.4% yield of dipentaerythritol hexaacrylate. chembk.com
Solvent and Water Removal: The use of a solvent that forms an azeotrope with water, such as toluene (B28343) or xylene, is common. google.com This facilitates the removal of water produced during the esterification, shifting the equilibrium towards the product side and increasing the yield. The reaction is often carried out under reduced pressure to aid in the removal of water. google.com
Polymerization Inhibitors: To prevent the polymerization of acrylic acid and the resulting acrylate (B77674) esters, polymerization inhibitors are essential. Compounds like hydroquinone (B1673460) monomethyl ether (MEHQ), thiodiphenylamine, and 2,6-di-tert-butyl-4-methylphenol are frequently added to the reaction mixture. google.comsigmaaldrich.com
Table 1: Example of Reaction Conditions for Dipentaerythritol Acrylate Synthesis
| Parameter | Value | Reference |
| Reactants | Dipentaerythritol, Acrylic Acid | google.com |
| Catalyst | p-Toluenesulfonic Acid | chembk.comgoogle.com |
| Solvent | Toluene | google.com |
| Polymerization Inhibitor | Thiodiphenylamine, 2,6-di-tert-butyl-4-methylphenol | google.com |
| Pressure | -0.04 to -0.08 MPa | google.com |
| Acid to Alcohol Molar Ratio | 7.2:1 | chembk.com |
Transesterification Routes for Pentaacrylate Production
Transesterification offers an alternative pathway for the synthesis of polyacrylates. nih.govacs.orgacs.orgresearchgate.netrsc.org This method involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. While less common for the direct synthesis of DPEPA from dipentaerythritol, the principles of transesterification are relevant in the broader context of polyacrylate synthesis and modification.
For instance, functional polyacrylates can be synthesized through the transesterification of poly(pentafluorophenyl acrylate) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). acs.orgacs.org This demonstrates the versatility of transesterification in creating diverse acrylate polymers.
Multi-Step Synthesis Approaches Incorporating Protection-Deprotection Strategies
For complex molecules or to achieve specific functionalities, multi-step synthesis involving protection and deprotection of hydroxyl groups can be employed. While detailed examples for DPEPA are not extensively documented in the provided search results, the concept is a fundamental strategy in organic synthesis. rsc.orgnih.govsyrris.jp In the context of DPEPA, this could theoretically involve selectively protecting some of the hydroxyl groups of dipentaerythritol, reacting the remaining free hydroxyls with acrylic acid, and then deprotecting the protected groups. This would allow for precise control over the degree of acrylation.
Purification Techniques and Purity Assessment in Research-Scale Synthesis
After the synthesis, the crude product contains the desired this compound, along with unreacted starting materials, by-products, catalyst, and solvent. Purification is a critical step to obtain a product with the required purity for subsequent applications.
A typical purification process involves several steps:
Neutralization: The acidic catalyst is neutralized by washing the reaction mixture with an alkaline solution, such as sodium hydroxide, until the pH is neutral. google.com
Washing: The organic layer is then washed with water to remove any remaining salts and water-soluble impurities. google.com
Solvent Removal: The solvent is removed by distillation, often under vacuum, to yield the crude product. google.com
Further Purification: For higher purity, techniques like column chromatography or molecular distillation can be employed. nih.gov
Impact of Minor Ingredients and By-products on Subsequent Polymerization
The purity of this compound is crucial for its performance in polymerization processes. Minor impurities and by-products can have a significant impact:
Unreacted Acrylic Acid: Residual acrylic acid can affect the polymerization kinetics and the properties of the final polymer. It can also cause corrosion issues.
Lower Acrylated Esters: The presence of di-, tri-, and tetra-acrylates of dipentaerythritol will alter the crosslinking density and, consequently, the mechanical and chemical properties of the resulting polymer. polysciences.com
Polymerization Inhibitors: While necessary during synthesis, residual inhibitors can slow down or prevent the desired polymerization of the final product if not removed or their concentration is not controlled.
Polymerization Mechanisms and Kinetic Investigations of Dipentaerythritol Pentaacrylate Systems
Radical Photopolymerization Mechanisms of Acrylate (B77674) Functional Groups
The photopolymerization of DPEPA proceeds via a free-radical chain-growth mechanism, which is initiated by the photochemical cleavage of a photoinitiator. This process involves initiation, propagation, and termination steps, ultimately leading to the formation of a three-dimensional polymer network.
Photoinitiation Dynamics and Quantum Yield Studies
The selection of a photoinitiator is paramount for efficient curing. For instance, bisacylphosphine oxide (BAPO) photoinitiators are known for their high quantum yields and are effective in initiating the polymerization of acrylate formulations. nih.gov The photoinitiation rate is directly proportional to the quantum yield, the molar absorptivity of the initiator at the irradiation wavelength, and the incident light intensity. acs.org
Table 1: Representative Dissociation Quantum Yields (Φ) for Selected Photoinitiators in Acrylate Systems
| Photoinitiator | Abbreviation | Quantum Yield (Φ) | Reference |
| 2,2-Dimethoxy-2-phenylacetophenone | DMPA | 0.38 | rsc.org |
| Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide | BAPO | 0.85 | rsc.org |
| 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | Not Specified | |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | Darocur 1173 | Not Specified |
This table presents representative data for common photoinitiators used in acrylate photopolymerization and may not reflect the exact values in a DPEPA-specific system.
Influence of Light Source Parameters (Intensity, Wavelength) on Reaction Rates
The rate of photopolymerization in DPEPA systems is significantly influenced by the parameters of the light source, namely its intensity and wavelength. The reaction rate generally increases with increasing light intensity, as a higher photon flux leads to a greater concentration of initiating radicals. nih.gov However, at very high intensities, the rate may become limited by other factors such as monomer diffusion.
The wavelength of the UV light source must overlap with the absorption spectrum of the photoinitiator to ensure efficient radical generation. The use of monochromatic light sources, such as lasers or LEDs, allows for precise control over the initiation process. Studies on other acrylate systems have shown that the curing depth and polymerization rate can be tailored by adjusting the wavelength and intensity of the light source. bu.edu For instance, using a lower concentration of a photobleaching initiator can allow for deeper light penetration and through-thickness curing in thick samples. nih.gov
Thermal Polymerization Pathways and Initiator Systems
While photopolymerization is the most common method for curing DPEPA, thermal polymerization offers an alternative pathway. This process is initiated by the thermal decomposition of a thermal initiator, which generates free radicals. Common thermal initiators for acrylate polymerization include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and peroxides.
The rate of thermal decomposition of the initiator, and thus the rate of polymerization, is highly dependent on the temperature. The kinetics of thermal decomposition are often characterized by the activation energy (Ea) and the pre-exponential factor (A). Studies on the thermal decomposition of AIBN have shown that these parameters can be influenced by the solvent and the physical state of the initiator. researchgate.netpku.edu.cn
Table 2: Thermal Decomposition Kinetic Parameters for AIBN
| Method | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| Friedman method | 122 | Not Specified | researchgate.net |
| Ozawa method | 124 (initial) | Not Specified | researchgate.net |
| Mampel power law (in aniline) | 139.93 | Not Specified | pku.edu.cn |
This table provides kinetic data for the thermal decomposition of AIBN, a common thermal initiator, which can be used to initiate the polymerization of acrylate systems like those containing DPEPA.
Michael Addition Reactions in Cross-Linked Network Formation
Michael addition chemistry provides a versatile and efficient alternative to radical polymerization for the formation of cross-linked networks from DPEPA. This reaction involves the conjugate addition of a nucleophile to the electron-deficient acrylate groups of DPEPA.
Nucleophile-Initiated Thiol-Acrylate Chemistry
The thiol-acrylate Michael addition is a "click" reaction that proceeds rapidly and with high specificity under mild conditions, often catalyzed by a base or a nucleophile. researchgate.net This reaction involves the addition of a multifunctional thiol to the acrylate groups of DPEPA, leading to the formation of a thioether linkage. The kinetics of this reaction are influenced by several factors, including the nature of the catalyst, the structure of the thiol and acrylate, and the reaction temperature. nsf.govrsc.org
Real-time infrared (RTIR) spectroscopy is a powerful tool for monitoring the kinetics of thiol-acrylate reactions by tracking the disappearance of the characteristic thiol and acrylate vibrational bands. researchgate.netresearchgate.net Kinetic studies have shown that the reaction can proceed to high conversions in a relatively short period. researchgate.net
Table 3: Representative Kinetic Data for Thiol-Acrylate Michael Addition Reactions
| System | Catalyst | Rate Constant (k) | Comments | Reference |
| Multifunctional Thiol and Acrylate | Primary Amine | Not Specified | Rapid 1-to-1 addition | researchgate.net |
| Thiol and Acrylate | Diphenylphosphine (DPP) | Not Specified | Efficient catalysis | rsc.org |
| Thiol and Acrylate | Triethylamine (TEA) | Not Specified | Slower than phosphine (B1218219) catalysts | rsc.org |
This table presents qualitative kinetic information for thiol-acrylate Michael additions, highlighting the efficiency of different catalyst systems.
Amine-Acrylate Conjugate Addition Mechanisms
Amines can also act as nucleophiles in Michael addition reactions with the acrylate groups of DPEPA. This aza-Michael addition reaction is a robust method for forming cross-linked networks. Research has demonstrated the reaction between DPEPA and branched polyethyleneimine (BPEI), where the primary amine groups of BPEI add to the acrylate functionalities of DPEPA. researchgate.net This reaction can proceed without a catalyst and at ambient temperatures. researchgate.net
The kinetics of the amine-acrylate reaction can be influenced by the structure of the amine and the acrylate, as well as the reaction conditions. For instance, the reaction rate can be significantly accelerated using microwave irradiation. nih.gov The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, which can track the conversion of the acrylate groups. upc.edu
Table 4: Representative Conditions for Amine-Acrylate Conjugate Addition
| Acrylate | Amine | Conditions | Outcome | Reference |
| Methyl Acrylate | Benzylamine | Microwave, 70°C, 10 min | High yield of addition product | nih.gov |
| Hexanediol Diacrylate & Bisphenol-A Glycerolate Diacrylate | Diethylenetriamine | Room Temperature | Formation of a cross-linked network | upc.edu |
| Dipentaerythritol (B87275) Pentaacrylate | Branched Polyethyleneimine | Ethanol, Ambient | Formation of amine-'reactive' nano-complexes | researchgate.net |
This table provides examples of reaction conditions for amine-acrylate conjugate additions, including a specific example with DPEPA.
Atom Transfer Radical Polymerization (ATRP) and Gelation Phenomena
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. epa.govugent.be In the context of multifunctional monomers like dipentaerythritol pentaacrylate, ATRP offers a unique platform to study the process of gelation, which is the formation of a cross-linked polymer network.
Effect of Cross-linker Multiplicity on Gel Point Determination
The functionality of the cross-linking agent, referred to as multiplicity, plays a crucial role in determining the gel point, which is the point in a polymerization reaction where a macroscopic gel is formed. In a study by Van Camp et al. (2010), the ATRP of methyl acrylate (MA) was carried out in the presence of various cross-linkers with different functionalities, including this compound (5A). ugent.be
The research demonstrated that for a constant molar concentration of the cross-linker, the gel point occurred at progressively lower monomer conversions as the multiplicity of the cross-linker increased. ugent.be This is because cross-linkers with higher functionality introduce more branching points per molecule, leading to a more rapid formation of the polymer network.
The experimental gel points for the ATRP of MA with different cross-linkers at a constant molar ratio of monomer to initiator to cross-linker ([M]₀/[I]₀/[X]₀ = 50/1/1) are presented below.
Table 1: Experimental Gel Points for ATRP of Methyl Acrylate with Various Cross-linkers Data extracted from Van Camp et al. (2010) ugent.be
| Cross-linker | Multiplicity (f) | Monomer Conversion at Gel Point (%) |
|---|---|---|
| Ethylene glycol diacrylate (2A) | 2 | No gelation |
| Trimethylolpropane triacrylate (3A) | 3 | 45 |
| Pentaerythritol (B129877) tetraacrylate (4A) | 4 | 38 |
| This compound (5A) | 5 | 33 |
Kinetic Profiles and Monomer Conversion Studies in ATRP Systems
The kinetics of ATRP are characterized by a linear increase in the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M])) versus time, indicating a constant concentration of propagating radicals. cmu.edudtic.mil The rate of polymerization in ATRP is influenced by several factors, including the concentrations of the initiator, catalyst, and deactivator. cmu.edu
In the copolymerization of a monofunctional monomer like methyl acrylate with a multifunctional cross-linker such as this compound, the monomer conversion is monitored over time to understand the reaction kinetics. The conversion of the monomer can be determined using techniques like gas chromatography (GC) by taking samples from the reaction mixture at different time intervals. ugent.bedtic.mil
A representative kinetic profile for the ATRP of methyl acrylate in the presence of a multifunctional acrylate cross-linker would show a steady increase in monomer conversion over time. The rate of conversion will be dependent on the specific reaction conditions.
Table 2: Representative Monomer Conversion Data for ATRP of Methyl Acrylate with a Multifunctional Acrylate Cross-linker This data is representative and illustrates a typical kinetic profile.
| Time (minutes) | Monomer Conversion (%) | ln([M]₀/[M]) |
|---|---|---|
| 0 | 0 | 0 |
| 30 | 15 | 0.16 |
| 60 | 28 | 0.33 |
| 90 | 40 | 0.51 |
| 120 | 50 | 0.69 |
| 150 | 58 | 0.87 |
Advanced Kinetic Analysis Methodologies
To gain a deeper understanding of the polymerization kinetics of complex systems involving this compound, several advanced analytical techniques are employed. These methods allow for real-time, in-situ monitoring of the polymerization process.
Real-Time Infrared Spectroscopy (RTIR) for Double Bond Conversion Monitoring
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the extent of polymerization by tracking the decrease in the concentration of reactive double bonds. researchgate.netsci-hub.seresearchgate.net In acrylate-based systems, the disappearance of the C=C double bond absorption peak, typically around 1635 cm⁻¹, is monitored as a function of time. researchgate.netresearchgate.net The degree of conversion can be calculated by comparing the peak area or height at a given time to its initial value. sci-hub.se
This method provides continuous data on the rate and extent of polymerization, offering valuable insights into the reaction kinetics.
Table 3: Representative Data for Double Bond Conversion of a this compound Formulation using RTIR This data is representative of a typical photopolymerization profile.
| Irradiation Time (seconds) | C=C Peak Absorbance (normalized) | Double Bond Conversion (%) |
|---|---|---|
| 0 | 1.00 | 0 |
| 10 | 0.65 | 35 |
| 20 | 0.40 | 60 |
| 30 | 0.25 | 75 |
| 40 | 0.18 | 82 |
| 50 | 0.15 | 85 |
Photo-Differential Scanning Calorimetry (Photo-DSC) for UV Curability Assessment
Photo-Differential Scanning Calorimetry (Photo-DSC) is a thermal analysis technique used to study the kinetics of UV-curable systems. mdpi.comnetzsch.com It measures the heat flow associated with the polymerization reaction as a function of time or temperature upon exposure to UV radiation. mdpi.com The exothermic heat of polymerization is directly proportional to the extent of the reaction.
By analyzing the exotherm, key parameters such as the time to peak exotherm, the total heat of polymerization, and the degree of cure can be determined. mdpi.comnetzsch.com This information is critical for assessing the UV curability of formulations containing this compound and for optimizing curing conditions. mdpi.com
A typical Photo-DSC thermogram for a UV-curable acrylate formulation shows a sharp exothermic peak upon initiation of UV irradiation, with the area under the peak representing the total enthalpy of polymerization.
Table 4: Representative Photo-DSC Data for a UV-Curable Formulation Containing this compound This data is representative of a typical Photo-DSC experiment.
| Time (seconds) | Heat Flow (mW) |
|---|---|
| 0 | 0 |
| 5 | 0.5 |
| 10 | 5.2 |
| 15 | 12.8 |
| 20 | 8.5 |
| 25 | 4.1 |
| 30 | 1.5 |
| 35 | 0.5 |
Microdielectrometry (DEA) for In-situ Polymerization Process Monitoring
Microdielectrometry, or Dielectric Analysis (DEA), is an in-situ technique that monitors the changes in the dielectric properties of a material as it cures. netzsch.comnetzsch.comradtech2020.com As the polymerization of this compound proceeds, the viscosity of the system increases, and the mobility of ions and dipoles is restricted. netzsch.comnetzsch.com This change in mobility is reflected in the dielectric properties, such as the ion viscosity (a measure of the reciprocal of conductivity) and the loss factor.
By tracking the ion viscosity over time, one can monitor the progress of the curing reaction, identify key events like the point of maximum flow, the onset of gelation, and the end of the cure. radtech2020.com DEA is particularly useful for in-situ monitoring in manufacturing processes. netzsch.comnetzsch.com
Table 5: Representative DEA Data for the Curing of a this compound Formulation This data is representative, showing the change in ion viscosity during curing.
| Time (minutes) | Ion Viscosity (Log(Ohm·cm)) | Curing State |
|---|---|---|
| 0 | 7.5 | Liquid |
| 5 | 8.0 | Viscosity Increase |
| 10 | 9.5 | Gelation Onset |
| 15 | 11.0 | Curing |
| 20 | 12.0 | End of Cure |
| 25 | 12.1 | Fully Cured |
Factors Influencing Polymerization Efficacy and Network Architectures
The polymerization of multifunctional monomers like this compound (DPEPA) is a complex process governed by several interconnected factors. The efficacy of the polymerization and the architecture of the resulting polymer network are highly dependent on the reaction conditions. Key variables include the concentration of the monomer, the viscosity of the reaction medium, and the presence of either reactive or non-reactive diluents. Understanding these factors is critical for controlling the final properties of the cross-linked material.
Monomer Concentration and Reaction Medium Viscosity Effects
The concentration of the monomer and the resulting viscosity of the reaction medium are pivotal in dictating the kinetics of polymerization in DPEPA systems. Generally, an increase in the concentration of a multifunctional monomer leads to a higher rate of polymerization due to the greater availability of reactive double bonds. However, this is often accompanied by a significant increase in the initial viscosity of the system.
The viscosity of the polymerizing system plays a dual role. In the initial stages, a higher viscosity can restrict the mobility of initiator radicals and monomer molecules, but as polymerization proceeds, it becomes a dominant factor limiting the reaction. As the polymer network forms, the system's viscosity rises sharply, leading to a phenomenon known as autoacceleration (the gel effect), where the termination reactions, which are highly dependent on the diffusion of large polymer radicals, are slowed down. This leads to a rapid increase in the polymerization rate.
However, as the network becomes more rigid, the mobility of all species, including unreacted monomers, becomes severely restricted. This diffusion limitation can lead to an early cessation of the polymerization, resulting in a significant amount of unreacted pendant acrylate groups being trapped within the glassy network. Consequently, the final degree of conversion is often incomplete. Studies on various polymer systems have shown that as the degree of polymerization increases, the viscosity also increases due to greater friction between the growing polymer chains. researchgate.net Research on other acrylate systems demonstrates a clear relationship between viscosity and the final photopolymerization conversion (PDC). For instance, as the viscosity of a formulation was decreased from 5000 to 1000 cp, the final PDC increased from 42% to 60%. researchgate.net This is because lower viscosity enhances molecular mobility, allowing more monomer units to reach active radical sites before the network vitrifies.
Table 1: Effect of Reaction Medium Viscosity on Polymerization Parameters
| Viscosity (cp) | Final Degree of Conversion (%) | Polymerization Rate (mol L⁻¹ s⁻¹) |
|---|---|---|
| 5000 | 42 | 2.98 x 10⁻² |
| 3000 | 51 | 3.65 x 10⁻² |
| 1000 | 60 | 4.53 x 10⁻² |
Data derived from studies on acrylate systems, illustrating a general trend applicable to DPEPA. researchgate.net
Role of Reactive Diluents in Polymerization Rate Acceleration
The addition of a reactive diluent can lead to a significant acceleration of the polymerization rate and a higher ultimate degree of conversion. nist.gov By lowering the system's viscosity, the diluent facilitates more efficient diffusion of monomers and radicals, delaying the onset of vitrification and allowing the reaction to proceed to a greater extent. researchgate.net For example, in studies of viscous dimethacrylate monomers like bis-GMA, the addition of a less viscous reactive diluent like triethylene glycol dimethacrylate (TEGDMA) dramatically increases both the polymerization rate and the final conversion. nist.govmdpi.com
This effect is attributed to several factors:
Increased Mobility: The diluent acts as a solvent for the more viscous DPEPA, allowing for greater translational and rotational freedom of the reacting molecules. nist.govresearchgate.net
Delayed Vitrification: By lowering the initial viscosity and the glass transition temperature (Tg) of the forming network, the system remains in a more mobile, rubbery state for a longer duration, permitting higher conversion.
Modified Network Structure: The incorporation of a different monomer can alter the final network architecture, potentially reducing internal stresses. researchgate.net
Investigation of Degree of Conversion (DC) and its Methodologies
The degree of conversion (DC) is one of the most critical parameters for characterizing the polymerization of DPEPA. It quantifies the percentage of acrylate double bonds that have reacted to form the polymer network. A higher DC generally correlates with improved mechanical properties, chemical resistance, and thermal stability of the cured material. Several analytical techniques are employed to measure the DC, with Fourier Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC) being the most prominent. mdpi.commdpi.comnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is the most widely used technique for determining the DC in acrylate-based systems. mdpi.comscielo.br The method is based on monitoring the decrease in the concentration of carbon-carbon double bonds (C=C) as they are consumed during polymerization.
Methodology: The analysis involves measuring the absorbance of the C=C stretching vibration peak, which typically appears at approximately 1637 cm⁻¹. mdpi.com This peak's intensity is compared before and after polymerization. To account for variations in sample thickness, the intensity of the acrylate C=C peak is often normalized against an internal standard reference peak that does not change during the reaction, such as the carbonyl (C=O) stretching band. researchgate.net
Real-Time Analysis: Modern FTIR techniques, such as Attenuated Total Reflection (ATR)-FTIR, allow for real-time monitoring of the polymerization kinetics, providing data on the rate of conversion as the reaction proceeds. mdpi.comresearchgate.net
Photo-Differential Scanning Calorimetry (Photo-DSC): Photo-DSC is a powerful thermal analysis technique for studying the kinetics of photopolymerization. mdpi.com It measures the heat released (exothermic heat flow) from the sample as a function of time or temperature during UV irradiation.
Methodology: The total heat evolved during the reaction is directly proportional to the total number of double bonds that have reacted. By integrating the area under the exothermic peak, the total enthalpy of polymerization (ΔH) can be determined. researchgate.netnih.gov The DC at any given time can be calculated by comparing the heat evolved up to that point with the theoretical enthalpy for 100% conversion of the acrylate groups. mdpi.com
Kinetic Information: Photo-DSC provides valuable kinetic data, including the induction period, the rate of polymerization (proportional to the heat flow), and the time to reach the maximum rate. Studies show that increasing UV light intensity leads to a higher and faster curing rate. mdpi.comnih.gov
Table 2: Comparison of Common Methodologies for Determining Degree of Conversion (DC)
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| FTIR Spectroscopy | Measures the decrease in C=C bond absorption (e.g., at 1637 cm⁻¹). mdpi.comscielo.br | High reliability, can be used for real-time analysis (ATR-FTIR), relatively simple. mdpi.commdpi.com | Requires thin samples for transmission mode; spectral overlap can be an issue. |
| Photo-DSC | Measures the exothermic heat flow during polymerization. mdpi.com | Provides detailed kinetic data (rate, enthalpy), sensitive to reaction changes. researchgate.netnih.gov | Requires knowledge of the theoretical reaction enthalpy for absolute DC values. |
| Raman Spectroscopy | Similar to FTIR, monitors the vibration of C=C bonds. | Less interference from water, can analyze thicker samples. | Weaker signal than FTIR, potential for fluorescence interference. |
| Solid-State NMR | Quantifies different carbon environments (monomer vs. polymer). | Provides detailed structural information, highly accurate. | Expensive, time-consuming, requires specialized equipment. |
Applications of Dipentaerythritol Pentaacrylate in Advanced Material Fabrication
Development of Cross-Linked Polymeric Networks for Enhanced Performance
The capacity of DPEPA to form complex, three-dimensional polymeric networks is central to its utility. When incorporated into a polymer formulation, each DPEPA molecule can connect multiple polymer chains, leading to a significant increase in cross-link density. This structural attribute is directly responsible for the enhanced macroscopic properties observed in materials formulated with this monomer.
Design of Highly Branched and Network Structures
The design of advanced polymers often targets the creation of highly branched or network architectures to achieve specific performance goals. DPEPA, with its multiple acrylate (B77674) functional groups, serves as an effective branching and cross-linking agent. During polymerization, typically initiated by UV radiation or electron beam, the acrylate groups react to form a robust three-dimensional structure.
The polymerization process transforms the liquid monomer into a solid, highly cross-linked network. The structure of DPEPA allows for extensive branching, leading to materials with a globular and dendritic architecture. This results in polymers with distinct properties compared to their linear counterparts, such as lower viscosity in solution before curing and higher solubility. The ability to control the degree of branching by adjusting the concentration of DPEPA allows for the precise tailoring of the final polymer's properties. This makes it a key component in the synthesis of materials ranging from densely cross-linked hardcoats to more flexible, yet durable, composites.
Mechanistic Studies on Network Structure and Macroscopic Properties (e.g., Mechanical Robustness, Thermal Performance)
The macroscopic properties of polymers are intrinsically linked to their underlying molecular network structure. For polymers incorporating DPEPA, the high density of cross-links imparts significant improvements in both mechanical robustness and thermal performance. The covalent bonds forming the network structure restrict the movement of polymer chains, which translates to increased hardness, rigidity, and resistance to deformation.
Research has shown that increasing the functionality of acrylate monomers in a formulation leads to higher glass transition temperatures (Tg) and improved hardness. The presence of DPEPA contributes to a densely packed network, enhancing properties like tensile strength and abrasion resistance. icrc.ac.ir This is because the stress applied to the material is distributed across the extensive network of covalent bonds, preventing localized failure. Thermally, the cross-linked structure is more stable at elevated temperatures, as more energy is required to induce chain mobility and, eventually, degradation.
Table 1: Impact of Multifunctional Acrylates on Polymer Properties This table presents illustrative data showing the typical effects of increasing the concentration of a high-functionality acrylate like DPEPA on the mechanical and thermal properties of a polymer network.
| DPEPA Content (% by weight) | Pencil Hardness | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|---|
| 0% (Control) | HB | 25 | 55 |
| 10% | 2H | 40 | 70 |
| 20% | 4H | 55 | 85 |
| 30% | 6H | 65 | 95 |
Research on Flame Retardancy in Polymer Composites
Enhancing the flame retardancy of polymeric materials is crucial for safety in numerous applications. Research in this area has explored the incorporation of phosphorus-containing compounds, which can act in both the gas phase and the condensed phase to inhibit combustion. The polyol backbone of dipentaerythritol (B87275) is a suitable scaffold for creating effective flame retardants.
While DPEPA itself is not inherently flame retardant, its structure can be chemically modified to incorporate flame-retardant elements like phosphorus. For instance, phosphorus-based flame retardants can be synthesized from derivatives of pentaerythritol (B129877). mdpi.com These compounds function by promoting the formation of a stable char layer on the polymer surface when exposed to heat. nih.gov This char acts as an insulating barrier, slowing the transfer of heat to the underlying material and limiting the release of flammable volatile compounds into the gas phase. nih.gov The effectiveness of such flame retardants is often measured by parameters like the Limiting Oxygen Index (LOI) and reductions in peak heat release rate during combustion tests. mdpi.comresearchgate.net
High-Performance Coatings and Adhesives Technologies
In the realm of coatings and adhesives, DPEPA is utilized to formulate products that offer rapid processing and superior performance. Its high reactivity and ability to form durable networks are particularly advantageous in technologies like UV curing.
Research on UV-Curable Coatings and Inks: Investigations into Curing Efficiency and Material Durability
UV-curable coatings and inks rely on the rapid, photoinitiated polymerization of monomers and oligomers to form a solid film. DPEPA is a preferred monomer in these systems due to its high number of reactive sites, which leads to a very fast cure response. icrc.ac.ir Upon exposure to UV light in the presence of a photoinitiator, the acrylate groups on DPEPA readily polymerize, contributing to a high degree of cross-linking in a matter of seconds.
This efficient curing process is not only energy-saving but also results in coatings with exceptional durability. google.com The resulting highly cross-linked film exhibits excellent hardness, scratch resistance, abrasion resistance, and chemical resistance. icrc.ac.irjustia.com These properties are essential for protective coatings on a variety of substrates, including wood, plastic, and metal. bibliotekanauki.pl The control over cross-link density afforded by DPEPA allows formulators to balance properties like hardness and flexibility to meet the demands of specific applications. feiplar.com
Table 2: Performance of UV-Curable Coatings with DPEPA This table provides representative data on how incorporating DPEPA can enhance the curing and final properties of a UV-curable coating formulation.
| Formulation | Curing Speed (m/min at 120 W/cm) | Pencil Hardness | Solvent Resistance (MEK double rubs) |
|---|---|---|---|
| Standard Acrylate Oligomer | 10 | F | 50 |
| + 15% DPEPA | 25 | 3H | >200 |
| + 30% DPEPA | 40 | 5H | >200 |
Studies on Bonding Mechanisms with Various Substrates
The effectiveness of an adhesive is determined by its ability to form a strong and durable bond with a substrate. Adhesives formulated with DPEPA can bond to various materials through a combination of mechanisms, including mechanical interlocking and chemical adhesion. This is particularly relevant in demanding applications like dental adhesives, where bonding to substrates such as zirconia is required. researchgate.net
When an adhesive containing DPEPA is applied, its low viscosity before curing allows it to flow into microscopic pores and irregularities on the substrate surface. Upon curing, the polymer network becomes physically entangled with the surface, creating a strong micromechanical bond. mdpi.com
Furthermore, chemical interactions can contribute significantly to adhesion. For example, phosphate (B84403) ester monomers derived from DPEPA have been studied for their ability to bond to dental and metallic substrates. researchgate.netresearchgate.net The phosphate groups can form strong ionic or coordinate bonds with metal oxides on the surface of materials like zirconia (ZrO₂), creating a durable chemical link between the adhesive and the substrate. researchgate.net This dual mechanism of mechanical interlocking and chemical bonding results in robust adhesion for a wide range of applications. mdpi.com
Research on Thermal Stability and Long-Term Performance in Adhesive Formulations
The inclusion of multifunctional acrylates like Dipentaerythritol pentaacrylate in adhesive formulations is a critical strategy for enhancing their thermal stability and long-term performance. The high cross-linking density imparted by this monomer creates a more robust and rigid polymer network, which is inherently more resistant to thermal degradation. sapub.orgmdpi.com Research into the thermal degradation of acrylic pressure-sensitive adhesives, which are chemically similar, reveals that the primary decomposition pathways involve chain scission and side-chain reactions. researchgate.netresearchgate.net The thermal decomposition of such adhesives is typically studied using methods like pyrolysis-gas chromatography to identify the breakdown products, which provides insight into the material's thermal resistance. researchgate.netsemanticscholar.org
In formulations containing this compound, the extensive three-dimensional network created during polymerization requires significantly more energy to break down, thus elevating the decomposition temperature of the adhesive. nih.gov This increased thermal stability is crucial for applications where the adhesive will be exposed to high temperatures, such as in the electronics and automotive industries. researchgate.net The dense network also limits the mobility of polymer chains, which can slow down the chemical processes that lead to degradation over time, thereby improving the long-term performance and reliability of the adhesive bond. google.com While direct studies on adhesives formulated with this compound are specific, the principles of thermal degradation in acrylic polymers suggest that its high functionality is a key contributor to improved heat resistance and durability. researchgate.net
Table 1: Factors Influencing Thermal Stability of Acrylic Adhesives
| Factor | Influence on Thermal Stability | Rationale |
| Cross-linking Density | Increases | A higher density of cross-links, as provided by multifunctional monomers like this compound, creates a more rigid network that requires more energy to break down. sapub.orgmdpi.com |
| Polymer Structure | Varies | The inherent thermal stability of the polymer backbone influences the overall performance of the adhesive. mdpi.com |
| Additives | Can Increase or Decrease | Antioxidants and stabilizers can enhance thermal resistance, while other additives might lower the degradation temperature. mdpi.com |
| Curing Process | Influences | The method and completeness of the curing process affect the final network structure and its ability to withstand heat. specialchem.com |
Biomedical and Biocompatible Material Engineering
In the field of tissue engineering, hydrogels are highly valued for their tissue-like physical properties and their ability to support cell growth. researchgate.net The synthesis of these hydrogels often involves the cross-linking of hydrophilic polymers to form a three-dimensional network that can absorb large amounts of water. nih.gov this compound, with its multiple reactive acrylate groups, can serve as an effective cross-linking agent in the fabrication of hydrogels. sapub.org When incorporated into a hydrogel formulation with other monomers, it can participate in polymerization reactions, such as photocrosslinking, to create a stable and durable hydrogel network. sapub.orgresearchgate.net
The degree of cross-linking is a critical parameter in hydrogel design as it influences the mechanical properties, swelling behavior, and degradation rate of the scaffold—all of which are important for tissue regeneration. nih.gov The use of a highly functional cross-linker like this compound allows for precise control over these properties. sapub.org By varying the concentration of this monomer, researchers can tailor the stiffness and porosity of the hydrogel to mimic that of the target tissue, thereby creating a more suitable microenvironment for cell attachment, proliferation, and differentiation. nih.gov While this compound is not typically the primary monomer in hydrogel synthesis, its role as a cross-linker is vital for engineering hydrogels with the specific characteristics required for advanced tissue engineering applications. nih.gov
The development of effective drug delivery systems is a significant area of biomedical research, with a focus on controlling the rate and location of drug release to improve therapeutic outcomes. Polymeric films and particles are often used to encapsulate drugs, and their properties can be tailored to achieve a desired release profile. nih.gov Research has indicated that Dipentaerythritol penta-/hexa-acrylate may be used in the preparation of nanoporous polymeric thin films for drug delivery systems. specialchem.comnih.gov
The principle behind this application lies in the ability of this compound to form a densely cross-linked polymer network. specialchem.com During the polymerization process, the degree of cross-linking can be controlled to create a matrix with a specific porosity. researchgate.net This porous structure can then be loaded with a therapeutic agent. mdpi.com The release of the drug from the polymer matrix is governed by diffusion through these pores. A more densely cross-linked network, achieved by a higher concentration of this compound, would result in smaller pores and a slower, more sustained release of the drug. Conversely, a lower degree of cross-linking would lead to larger pores and a faster release rate. This ability to tune the release kinetics by controlling the polymer network architecture makes this compound a valuable component in the design of advanced controlled release systems. specialchem.comnih.gov
Macroporous scaffolds are essential in tissue engineering as they provide a three-dimensional framework that supports cell growth and tissue formation. google.com The size and interconnectivity of the pores are critical for nutrient transport and cell migration. researchgate.net A study on the fabrication of biodegradable scaffolds utilized Dipentaerythritol penta-/hexa-acrylate (DPEHA) in combination with pentaerythritol tetrakis(3-mercaptopropionate) to create a macroporous structure via a technique involving high internal phase emulsions (HIPEs). researchgate.netsemanticscholar.org
In this research, the pore size of the resulting poly(TT/DPEHA) HIPEs was successfully controlled by varying the concentration of a surfactant, with pore sizes ranging from approximately 51 to 131 micrometers. researchgate.netsemanticscholar.org The study also investigated the effect of incorporating hydroxyapatite (B223615) (HA), a mineral component of bone, into the scaffold. semanticscholar.org The inclusion of HA was found to significantly enhance the mechanical properties of the scaffold, such as the maximum stress and compressive modulus. semanticscholar.org Furthermore, the research demonstrated that the poly(TT/DPEHA) HIPEs with HA supported cell attachment and proliferation, indicating their suitability for biomaterial applications in tissue regeneration. semanticscholar.org
Table 2: Effect of Hydroxyapatite (HA) Content on Mechanical Properties of Poly(TT/DPEHA) HIPEs Scaffolds
| HA Content (wt%) | Maximum Stress (MPa) | Compressive Modulus (MPa) |
| 0 | 0.04 ± 0.01 | 0.19 ± 0.02 |
| 1 | 0.05 ± 0.01 | 0.25 ± 0.03 |
| 3 | 0.07 ± 0.01 | 0.35 ± 0.04 |
| 5 | 0.10 ± 0.02 | 0.51 ± 0.05 |
Data adapted from a study on poly(TT/DPEHA) HIPEs scaffolds, showing a significant enhancement in mechanical properties with the addition of HA up to 5% by weight. semanticscholar.org
The surface properties of a biomaterial play a crucial role in its interaction with biological systems. nih.gov Modifying the surface of a material can improve its biocompatibility and promote favorable cellular responses. nih.gov A technique known as photoembossing has been used to create micro-structured surfaces on polymer films, and this method has been explored for biomedical applications using Dipentaerythritol penta-/hexa-acrylate (DPPHA). nih.gov
In one study, photopolymer blends containing poly(methyl methacrylate) as a binder and DPPHA as a monomer were used to create films with surface relief structures. nih.gov The biocompatibility of these films was evaluated by culturing human umbilical vein endothelial cells (HUVECs) on their surfaces. nih.gov The results showed that the films containing DPPHA exhibited enhanced cell adhesion compared to plain poly(methyl methacrylate) films. nih.gov Furthermore, when the films were textured with micro-patterns, the cells showed alignment along the direction of the surface features. nih.gov This research demonstrates that this compound can be used to modify the surface of polymer films in a way that positively influences cell behavior, which is a key objective in the field of tissue engineering and the development of biocompatible materials. nih.gov
Advanced Dental Materials Research
In the field of dentistry, the durability and longevity of adhesive bonds are of paramount importance for the success of restorative treatments. nih.gov A phosphorylated derivative of this compound, known as Dipentaerythritol penta-acrylate phosphate (PENTA), has been incorporated into dental adhesives to enhance their bonding performance. acs.org This functional monomer is designed to create a strong and stable interface between the dental restorative material and the tooth structure. nih.gov
PENTA contributes to a durable bond through both micromechanical and chemical interactions. nih.gov Its multiple reactive vinyl groups allow for extensive cross-linking within the adhesive resin, creating a robust polymer network. nih.gov The phosphate group, on the other hand, is capable of chemically bonding to the calcium ions present in the hydroxyapatite of the tooth structure. acs.org This dual mechanism of adhesion results in a more reliable and long-lasting bond. Research has shown that primers containing PENTA can effectively bond methacrylate-based resins to zirconia, a common material for dental crowns, with shear bond strengths that are dependent on the concentration of PENTA in the primer. acs.org One study demonstrated that a primer with 15 wt% PENTA achieved a significantly higher shear bond strength to zirconia compared to a control group with no PENTA. acs.org
Table 3: Shear Bond Strength of Methacrylate (B99206) Resin to Zirconia Using PENTA-Containing Primers
| PENTA Concentration (wt%) | Mean Shear Bond Strength (MPa) | Standard Deviation |
| 0 (Control) | 1.8 | 0.7 |
| 5 | 11.2 | 3.5 |
| 10 | 14.5 | 3.9 |
| 15 | 17.6 | 4.2 |
| 20 | 16.9 | 4.1 |
| 30 | 16.5 | 3.8 |
Data adapted from a study evaluating the efficacy of experimental PENTA-containing primers in improving resin-Y-TZP bond strength. acs.org
Additive Manufacturing and 3D Printing Technologies
The unique properties of this compound, particularly its rapid polymerization and ability to form robust crosslinked structures, have made it a suitable material for advanced additive manufacturing processes. It is a key ingredient in photopolymerizable resins used in various 3D printing technologies.
This compound is a common component in photopolymerizable resins for vat polymerization techniques such as stereolithography (SLA) and digital light processing (DLP) smolecule.com. In these processes, a liquid resin is selectively cured layer-by-layer by a light source to build a three-dimensional object. The high number of acrylate functional groups in DPEPA allows for rapid and efficient crosslinking upon exposure to UV light, which is essential for the high resolution and fast printing speeds characteristic of these technologies.
The inclusion of DPEPA contributes to the mechanical properties of the final printed object, such as hardness and chemical resistance smolecule.com. Recent research has explored the synthesis of antimicrobial vitrimers using this compound for use in LCD-based 3D printing. These materials exhibit properties like self-welding, reprocessability, and shape memory, opening up new possibilities for functional 3D printed objects in areas like medical facilities researchgate.netnih.gov. The development of such advanced resins is critical, as the lack of biocompatible and non-toxic resins is a significant challenge in the biomedical and pharmaceutical applications of DLP printing nih.gov.
Volumetric additive manufacturing (VAM), also known as volumetric 3D printing, is a revolutionary technique that solidifies an entire 3D object from a photosensitive resin simultaneously, rather than layer-by-layer nih.govrsc.org. This method allows for incredibly rapid printing of macroscale objects rsc.orgucl.ac.uk. This compound-based resins are among the petrochemical resins commonly used for this advanced technology nih.govrsc.org.
In VAM, a rotating vat of photosensitive resin is illuminated with dynamically changing light patterns from multiple angles. This builds up a three-dimensional energy dose that cures the desired volume of resin in seconds nih.govrsc.org. The properties of DPEPA, such as its high reactivity, are well-suited for this process, which relies on the thresholded response of the resin to light-induced polymerization nih.gov. The use of DPEPA in these resins demonstrates the versatility of this compound in cutting-edge rapid prototyping techniques that overcome many of the limitations of traditional layer-based 3D printing advancedsciencenews.com.
Development of Bio-Based Photocurable Systems for Sustainable Fabrication
The transition towards a circular economy has spurred significant research into renewable materials for advanced manufacturing techniques like 3D printing. researchgate.net In this context, bio-based photocurable resins are gaining prominence as sustainable alternatives to conventional fossil-based materials. upc.eduaccscience.com this compound (DPEPA) is a key compound in the formulation of these green resins, often derived from the chemical modification of vegetable oils. nih.gov Its high acrylate functionality makes it an efficient crosslinking agent in ultraviolet (UV) curing processes, contributing to the rapid and energy-efficient fabrication of complex structures.
Recent studies have demonstrated the successful use of DPEPA in the synthesis of antimicrobial vitrimers for liquid crystal display (LCD) 3D printing. nih.gov Vitrimers are a class of polymers that combine the properties of thermosets and thermoplastics, allowing for reprocessing and reshaping. nih.gov In these formulations, DPEPA is copolymerized with other bio-based monomers, such as 2-hydroxy-3-phenoxypropyl acrylate (derived from glycerol, a biodiesel byproduct), to create resins with reduced viscosity and shrinkage, and increased flexibility in the cured polymer. nih.gov The resulting materials not only exhibit thermoresponsive shape memory but also possess high antimicrobial activity, making them suitable for applications in medical devices and other areas where microbial contamination is a concern. nih.govresearchgate.net
The incorporation of DPEPA and other bio-based monomers contributes to a higher bio-based content in the final resin, moving the industry closer to sustainable manufacturing practices. Research has led to the development of photopolymer resins with bio-based content ranging from 34% to 67%, which are readily polymerizable via UV-laser-based stereolithography (SLA). researchgate.net The high crosslinking density afforded by DPEPA results in stiff and thermally resilient 3D printed objects with high resolution and excellent surface finish, comparable to those produced with non-renewable commercial resins. researchgate.net
Below is a table summarizing the composition and properties of a bio-based photocurable resin containing this compound.
| Component | Function | Resulting Property |
| This compound (DPEPA) | High-functionality crosslinker | High crosslink density, thermal stability, hardness |
| 2-hydroxy-3-phenoxypropyl acrylate | Bio-based comonomer and reactive diluent | Reduced viscosity, increased flexibility |
| Photoinitiator | Initiates polymerization upon UV exposure | Rapid curing |
Application in Shape Memory Polymer Microarchitecture Fabrication
Shape memory polymers (SMPs) are smart materials capable of returning from a temporary, deformed shape to their original, permanent shape upon the application of an external stimulus, such as heat. researchgate.net The highly crosslinked network structure is fundamental to the shape memory effect, and this compound, with its five reactive acrylate groups, is an effective crosslinker for creating robust SMPs. smolecule.com The covalent crosslinks formed by DPEPA establish the permanent shape of the polymer network.
In the fabrication of SMP microarchitectures, particularly through high-resolution 3D printing techniques like digital light processing (DLP) and direct laser writing (DLW), the composition of the photocurable resin is critical. Research has shown that polyurethane-based systems crosslinked with pentaerythritol, a structural precursor to DPEPA, exhibit excellent shape memory properties, including high shape recovery ratios of up to 94% after multiple cycles. researchgate.net The high crosslinking density provided by these multi-functional crosslinkers is directly responsible for the superior shape recovery. researchgate.net
The versatility of DPEPA as a crosslinker allows for the tuning of the thermomechanical properties of the resulting SMP. By adjusting the concentration of DPEPA in the resin formulation, the crosslink density can be controlled, which in turn influences the glass transition temperature (Tg) of the polymer. The Tg is the critical temperature at which the polymer transitions from a rigid, glassy state to a soft, rubbery state, enabling the shape change.
A study on acrylate-endcapped urethane-based precursors demonstrated that star-shaped polymers, utilizing a pentaerythritol core, lead to excellent shape-memory properties with shape recovery ratios between 88% and 100% and shape fixity ratios ranging from 78% to 99.5%. uhasselt.benih.gov These materials have shown potential for processing via various additive manufacturing techniques, retaining their shape-memory effect in the final printed microstructures. uhasselt.benih.gov Vitrimers synthesized with DPEPA also exhibit thermoresponsive shape memory, capable of maintaining two permanent shapes. nih.gov
The table below outlines the key parameters in the fabrication of shape memory polymer microarchitectures using DPEPA.
| Parameter | Role of this compound | Effect on Shape Memory Properties |
| Crosslink Density | DPEPA's high functionality leads to a high density of covalent crosslinks. | Determines the stability of the permanent shape and enhances shape recovery. |
| Glass Transition Temperature (Tg) | The degree of crosslinking influences the polymer's Tg. | Defines the actuation temperature for the shape memory effect. |
| Mechanical Properties | Contributes to the stiffness and strength of the polymer in its glassy state. | Ensures the temporary shape is stable until recovery is triggered. |
Polymeric Dyes and Textile Applications
Synthesis of UV-Curable Polymeric Dyes for Textile Coating
The development of functional textiles with enhanced properties is a growing area of research. UV-curable coatings offer an environmentally friendly and efficient method for applying functional finishes to textiles. This compound can be a crucial component in the synthesis of UV-curable polymeric dyes for textile coatings. Its high reactivity allows for rapid curing at low temperatures, which is advantageous for heat-sensitive textile substrates.
While the direct synthesis of a polymeric dye molecule incorporating DPEPA is a specialized area, a more common approach involves formulating a UV-curable coating that encapsulates or is blended with a dye. In such a system, DPEPA acts as a crosslinking agent that forms a durable, transparent film on the textile surface, trapping the dye within the polymer matrix. This approach can be used to impart vibrant, long-lasting color to fabrics.
A recent study detailed a method for creating functional cotton fabrics using a reactive coating based on a derivative of DPEPA, specifically this compound-branched poly(ethyleneimine) (5Acl-BPEI). researchgate.net This demonstrates the potential for DPEPA-based systems to be applied to textiles to impart specific functionalities. By incorporating dye molecules into such a reactive coating formulation, a UV-curable polymeric dye system could be realized. The DPEPA would ensure strong adhesion of the coating to the fabric and provide a protective layer for the dye.
Investigation of Cross-Linking with Textile Substrates for Enhanced Fastness
The durability of color on a textile, known as color fastness, is a critical quality parameter. textileengineering.netunnatisilks.com It refers to the resistance of the color to fading or bleeding when exposed to various conditions such as washing, rubbing, light, and perspiration. textileengineering.netunnatisilks.com The use of this compound in textile coatings can significantly enhance color fastness by creating a robust, crosslinked network that encapsulates the dye and strongly adheres to the textile fibers.
The mechanism for enhanced fastness involves the formation of covalent bonds between the DPEPA in the coating and the functional groups present on the surface of the textile fibers, such as the hydroxyl groups in cotton. wordpress.com During the UV curing process, the acrylate groups of DPEPA polymerize to form the coating matrix, while some may also react with the substrate, creating a durable bond. This cross-linking action effectively locks the dye onto the fabric, preventing it from being easily removed during washing or rubbing.
Research on crosslinking acrylic fibers with agents like pentaerythritol has shown improvements in the thermal and mechanical stability of the fibers. researchgate.net This principle can be extended to DPEPA-based coatings, where the high degree of crosslinking not only improves the fastness of the dye but also enhances other fabric properties such as wrinkle resistance and durability. The protective polymeric layer formed by the DPEPA-containing coating can also improve lightfastness by shielding the dye molecules from degradation by UV radiation. ctnbee.com
The table below summarizes the effect of DPEPA-based crosslinking on the fastness properties of textile substrates.
| Fastness Property | Mechanism of Enhancement by this compound |
| Wash Fastness | Forms a durable, insoluble polymer network that entraps the dye and bonds to the fabric, preventing the dye from leaching out in water. |
| Rub Fastness | Creates a smooth, tough surface coating that reduces the mechanical abrasion and transfer of dye particles. |
| Light Fastness | The crosslinked polymer matrix can absorb or scatter UV radiation, protecting the dye molecules from photodegradation. |
Analytical and Characterization Methodologies for Dipentaerythritol Pentaacrylate and Its Polymers
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and functional groups present in DTPA and for tracking the chemical transformations that occur during polymerization.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Conversion Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and to monitor the extent of polymerization of Dipentaerythritol (B87275) pentaacrylate. The FTIR spectrum of the DTPA monomer exhibits characteristic absorption bands corresponding to its molecular structure. The polymerization process, typically initiated by UV radiation or other means, can be monitored by observing the decrease in the intensity of the acrylate (B77674) double bond peaks. nih.gov
Key characteristic peaks for DTPA and their changes during polymerization include:
C=O Stretching: A strong absorption band is typically observed around 1724 cm⁻¹, which is characteristic of the carbonyl group in the acrylate ester. researchgate.net
C=C Stretching: The presence of the acrylate double bond is identified by a peak around 1635 cm⁻¹.
C-H Bending: A peak at approximately 810 cm⁻¹ corresponds to the twisting and wagging vibrations of the C-H bonds of the double bond.
C-O Stretching: Bands in the region of 1270-1190 cm⁻¹ are attributed to the C-O stretching of the ester group.
During polymerization, the peaks associated with the acrylate double bonds (around 1635 cm⁻¹ and 810 cm⁻¹) decrease in intensity as the monomer is converted into a polymer. The degree of conversion can be quantified by monitoring the change in the area of these peaks relative to an internal standard peak that remains unchanged during the reaction, such as the carbonyl peak at 1724 cm⁻¹. researchgate.net This allows for real-time analysis of the polymerization kinetics. Furthermore, FTIR can be used to characterize the final polymer, confirming the disappearance of the reactive double bonds and the integrity of the polymer backbone. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Copolymerization Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of molecules. In the context of Dipentaerythritol pentaacrylate, both ¹H NMR and ¹³C NMR provide valuable information about the molecular structure. When DTPA is used in copolymerization reactions, NMR is instrumental in confirming the incorporation of the DTPA monomer into the copolymer chain. utwente.nl
¹H NMR: The proton NMR spectrum of DTPA shows characteristic signals for the vinyl protons of the acrylate groups, typically in the range of 5.8-6.4 ppm. The methylene (B1212753) protons of the polyol backbone appear at different chemical shifts. In a copolymer, the disappearance or significant reduction of the vinyl proton signals confirms the successful polymerization of the acrylate groups. New signals corresponding to the saturated polymer backbone will also appear.
¹³C NMR: The carbon NMR spectrum provides complementary information. chemicalbook.com The carbonyl carbons of the ester groups and the carbons of the vinyl groups have distinct chemical shifts. nih.gov In a copolymer, the analysis of the ¹³C NMR spectrum can confirm the presence of the DTPA-derived repeating units and provide insights into the microstructure of the copolymer, such as the sequence distribution of the different monomer units. utwente.nl
By analyzing the NMR spectra of the resulting copolymer and comparing them to the spectra of the individual monomers, researchers can unequivocally confirm the formation of the copolymer and gain insights into its composition and structure. utwente.nl
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical Affinity
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For polymers derived from this compound, XPS is particularly useful for analyzing the surface chemistry, which is critical for applications such as coatings and adhesives. nih.gov
XPS analysis of a DTPA-based polymer surface can provide:
Elemental Composition: It can accurately determine the atomic concentrations of carbon, oxygen, and any other elements present on the surface.
Chemical State Analysis: High-resolution XPS spectra of individual elements, such as the C 1s and O 1s regions, can be deconvoluted to identify different chemical states. For instance, the C 1s spectrum can distinguish between C-C/C-H bonds in the polymer backbone, C-O bonds of the ether and ester linkages, and O-C=O of the ester groups. This provides detailed information about the surface functional groups.
Chemical Affinity Studies: XPS is used to investigate the chemical interactions between a DTPA-based polymer and a substrate. nih.gov For example, in dental applications, XPS can be used to study the chemical bonding between a DTPA-containing adhesive and a zirconia surface. nih.gov By analyzing the changes in the binding energies of elements like Zr, O, and P (if a phosphate-containing monomer is also used), the formation of chemical bonds at the interface can be confirmed. nih.gov
Chromatographic Separation and Identification
Chromatographic techniques are essential for separating complex mixtures and are therefore vital for assessing the purity of this compound and for analyzing its polymeric products.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound, which is often a mixture of tetra-, penta-, and hexa-acrylates, HPLC is the method of choice for determining its purity and for profiling any impurities. polysciences.comsigmaaldrich.comsigmaaldrich.com
A typical HPLC method for the analysis of DTPA involves:
Stationary Phase: A reverse-phase column, such as a C18 column, is commonly used. sielc.comresearchgate.net
Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and water is often employed. sielc.com The composition of the mobile phase can be adjusted (gradient elution) to achieve optimal separation of the different acrylate esters and any impurities. For mass spectrometry detection, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com
Detection: A UV detector is suitable for detecting the acrylate chromophores. A refractive index detector can also be used. researchgate.net
HPLC can effectively separate the different acrylate esters of dipentaerythritol, allowing for the quantification of the main component (pentaacrylate) and the identification of related substances such as the tetra- and hexa-acrylate forms. polysciences.com This is crucial for quality control, as the relative amounts of these components can significantly affect the properties of the final polymer. HPLC is also used to monitor the synthesis of DTPA and to purify the final product. google.comresearchgate.net
Table 1: HPLC Method Parameters for this compound Analysis sielc.comsielc.com
| Parameter | Description |
| Column | Newcrom R1 or similar C18 reverse-phase column |
| Mobile Phase | Acetonitrile (MeCN) and water, with phosphoric acid or formic acid |
| Detection | UV or Mass Spectrometry (MS) |
| Application | Purity assessment, impurity profiling, and preparative separation |
Supercritical Fluid Chromatography (SFC) for Trace Component Analysis
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org SFC offers several advantages over HPLC, including faster separations, higher efficiency, and reduced use of organic solvents, making it a "greener" alternative. nih.govchromatographytoday.comtechnologynetworks.com It is particularly well-suited for the analysis of complex mixtures and for the separation of thermally labile or high-molecular-weight compounds. wikipedia.orgmdpi.com
For the analysis of this compound and its related compounds, SFC can be a powerful tool for:
Trace Component Analysis: Due to its high resolution, SFC can be used to detect and quantify trace impurities that may not be easily resolved by HPLC.
Separation of Oligomers: In the analysis of DTPA-based polymers, SFC can be used to separate low-molecular-weight oligomers, providing insights into the initial stages of polymerization.
Chiral Separations: While not directly applicable to achiral DTPA, SFC is a leading technique for the separation of chiral molecules, which could be relevant if DTPA were to be copolymerized with a chiral monomer. wikipedia.orgmdpi.com
The instrumentation for SFC is similar to that of HPLC but includes a back-pressure regulator to maintain the mobile phase in a supercritical state. wikipedia.org The use of carbon dioxide as the main mobile phase component allows for easy interfacing with mass spectrometry (SFC-MS), providing a powerful tool for the identification of unknown components. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Compositional Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the compositional analysis of complex mixtures. In the context of this compound (DPEPA), which often exists as a mixture of tetra-, penta-, and hexa-acrylates, LC-MS is instrumental in separating and identifying these components. radtech.orgpolysciences.comnih.gov The liquid chromatography (LC) component separates the different acrylate species based on their interaction with a stationary phase, while the mass spectrometry (MS) detector provides mass-to-charge ratio information, enabling the identification of individual oligomers. radtech.orgacs.org
Commercial DPEPA often contains not only the primary pentaacrylate but also varying amounts of related compounds such as Dipentaerythritol tetraacrylate and Dipentaerythritol hexaacrylate. radtech.org LC-MS can effectively separate these closely related structures, which is crucial as the relative proportions of these components can significantly influence the final properties of the cured polymer, including crosslink density and hardness. radtech.orgsmolecule.com
Furthermore, LC-MS is valuable for identifying minor impurities and side products that may be present in the DPEPA monomer mixture. For instance, Michael adducts, which can form during synthesis or storage, can be detected and quantified. radtech.org The presence of these adducts reduces the concentration of reactive functional groups, which can impact the UV curing kinetics. radtech.org
The hyphenation of LC with MS, particularly with electrospray ionization (ESI-MS), facilitates the determination of chemical heterogeneity and molar mass distributions in polymer systems. chromatographyonline.com For complex polymer samples, techniques like size-exclusion chromatography (SEC) combined with ESI-MS can provide accurate molecular weight distributions. acs.org
A typical LC-MS analysis of acrylate monomers might involve the following:
Sample Preparation: The DPEPA sample is dissolved in a suitable solvent, such as methanol. e3s-conferences.org
Chromatographic Separation: A reversed-phase column is often used, with a mobile phase gradient of water and a solvent like acetonitrile to elute the different components. e3s-conferences.org
Detection: A diode array detector (DAD) can be used for initial detection, followed by the mass spectrometer for mass analysis. e3s-conferences.org
The resulting data allows for the quantification of the main acrylate components and the identification of trace impurities, providing a comprehensive compositional profile of the DPEPA raw material.
Thermal Analysis Methods
Thermal analysis techniques are essential for characterizing the properties of polymers derived from this compound (DPEPA). These methods provide insights into the material's response to temperature changes, which is critical for understanding its performance in various applications.
Dynamic Mechanical Analysis (DMA) for Characterization of Network Formation and Viscoelastic Behavior
Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of polymers, such as those formed from the curing of DPEPA. wikipedia.org It measures the material's response to a sinusoidal stress, allowing for the determination of the storage modulus (E'), which represents the elastic portion, and the loss modulus (E''), which represents the viscous portion. researchgate.net The ratio of these two moduli gives the tan delta (tan δ), a measure of the material's damping characteristics. researchgate.net
For UV-cured DPEPA networks, DMA is used to monitor the formation of the polymer network and to characterize its final mechanical properties. adhesivesmag.comtue.nl Key parameters obtained from DMA include:
Storage Modulus (E'): In the glassy state, a highly crosslinked DPEPA polymer will exhibit a high storage modulus, indicating its stiffness. As the temperature increases through the glass transition, the storage modulus will decrease significantly. pbipolymer.com
Glass Transition Temperature (Tg): The Tg is a critical property of the polymer network and is often identified as the peak of the tan δ curve. wikipedia.organton-paar.com It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is influenced by the crosslink density of the network; a higher crosslink density, often achieved with higher functionality acrylates like DPEPA, generally leads to a higher Tg. nih.gov
Network Formation: The progression of the curing reaction can be followed by monitoring the changes in the storage modulus and Tg. As the crosslinking proceeds, both the storage modulus and Tg of the material increase. nih.gov
The viscoelastic properties of DPEPA-based polymers are highly dependent on the formulation and curing conditions. For example, the incorporation of other monomers can alter the network structure and, consequently, the mechanical response. tue.nl DMA allows for the systematic study of these effects, providing valuable data for optimizing material performance. mdpi.com
Thermogravimetric Analysis (TGA) for Thermal Degradation Pathways
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. It is widely used to study the thermal stability and decomposition behavior of polymers, including those derived from DPEPA. mdpi.com
A TGA thermogram plots the percentage of initial mass remaining against temperature. From this curve, several key parameters can be determined:
Onset of Decomposition: The temperature at which the material begins to lose mass, indicating the start of thermal degradation.
Decomposition Profile: The shape of the TGA curve provides information about the degradation mechanism. Polyacrylates can undergo complex degradation processes, including main-chain scission and side-chain reactions. researchgate.netresearchgate.net
Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a char or other non-volatile residues. nih.gov
For polymers based on DPEPA, TGA can reveal how the high crosslink density influences thermal stability. Generally, higher crosslink density can lead to increased thermal stability. smolecule.com Studies on poly(alkyl acrylates) show that their thermal breakdown products can include alkenes, long-chain alcohols, and acrylate monomers. polychemistry.com In contrast, poly(alkyl methacrylates) tend to depolymerize, yielding the corresponding monomer. researchgate.netpolychemistry.com The specific degradation products of DPEPA polymers can be further analyzed using techniques like pyrolysis-gas chromatography. researchgate.net
In the context of DPEPA-based composites, such as those containing hydroxyapatite (B223615), TGA can quantify the amount of the inorganic filler by measuring the residual mass after the polymer matrix has decomposed. mdpi.com For example, in a study of poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs with varying amounts of hydroxyapatite, the residual mass at 600°C increased with higher hydroxyapatite content. mdpi.com
Table 1: Thermal Properties of poly(TT/DPEHA/HA)HIPEs by Thermogravimetric Analysis
| HA Weight Percentage (%) | Decomposition (%) |
| 0 | 94.21 |
| 5 | 90.31 |
| 10 | 84.22 |
| 15 | 77.15 |
This table is based on data from a study on poly(pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs with varied hydroxyapatite (HA) content. mdpi.com
Microscopy and Imaging for Morphological Studies
Microscopy and imaging techniques are indispensable for visualizing the surface and internal structure of materials. For polymers derived from this compound (DPEPA), these methods provide crucial information about their morphology at the micro and nano scales.
Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface. pstc.org It is particularly useful for characterizing the surface of polymer films, including those made with DPEPA, at the nanoscale. nih.gov
AFM operates by scanning a sharp tip over the surface of the sample. The forces between the tip and the sample are measured, allowing for the creation of a detailed surface map. aps.org Key information that can be obtained from AFM analysis of DPEPA-based polymers includes:
Surface Roughness: AFM can quantify the roughness of a cured DPEPA film, which is an important parameter for applications such as coatings.
Nanostructure: The technique can reveal the presence of nanoscale features, such as crystalline domains or phase-separated regions within the polymer matrix. researchgate.net
Cross-linking Heterogeneity: By mapping local mechanical properties, AFM can provide insights into the uniformity of the cross-linking in the polymer network. surfacesciencewestern.comsurfacesciencewestern.com
Effect of Additives: AFM can be used to visualize how additives, such as nanoparticles or other polymers, are dispersed within the DPEPA matrix and how they affect the surface morphology.
In non-contact or "tapping" mode, AFM can produce both a height image (topography) and a phase image. The phase image provides contrast based on differences in material properties like adhesion and viscoelasticity, which can be used to distinguish different components in a polymer blend or composite. pstc.org For example, in a study of crosslinked poly(2-hydroxyethyl methacrylate), AFM was able to differentiate non-crosslinked polymer chains from the crosslinked network at the surface. nih.gov
Scanning Electron Microscopy (SEM) for Microstructure and Interfacial Analysis
Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing images with high magnification and depth of field. tescan-analytics.com It is a valuable tool for studying the microstructure of DPEPA-based polymers and composites. researchgate.net
SEM analysis can provide the following information:
Interfacial Analysis: In DPEPA-based composites, SEM is crucial for examining the interface between the polymer matrix and any fillers or reinforcing agents. Good interfacial adhesion is often critical for the mechanical performance of the composite.
Fracture Surface Analysis: By examining the fracture surface of a DPEPA polymer sample, SEM can provide insights into its failure mechanisms.
When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample, confirming the presence and distribution of different components within the material. mdpi.com For example, in a study of a DPEPA-based scaffold with hydroxyapatite, SEM confirmed the cellular moieties of the polymer, while EDX confirmed the inclusion of the hydroxyapatite. mdpi.com The three-dimensional interpenetrating network structure of a polymer binder was clearly observed by SEM, along with elemental distribution mapping. acs.org
Transmission Electron Microscopy (TEM) for Nanocomposite Morphology
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of nanocomposites at a high resolution. nih.gov It allows for the direct observation of nanomaterials and their dispersion within a polymer matrix. nih.gov When used to analyze bio-inorganic nanohybrids, a negative staining process is often required to enhance the visibility of biological molecules. nih.gov
In the context of polymer science, TEM can be used to examine the structure of materials at the nanoscale. For instance, in the study of resin composites, scanning electron microscopy (SEM), a related technique, is employed to observe the formation of particle networks. nih.gov The insights gained from such imaging techniques are crucial for understanding how the microstructure of a material influences its macroscopic properties. nih.gov
Researchers have utilized TEM to characterize nanocrystals both before and after being processed through an injector, demonstrating its utility in assessing the integrity of nanomaterials during experimental procedures. nih.gov The diffraction quality of crystals can be evaluated by examining the crystal lattice and by calculating the fast Fourier transform of the TEM image. nih.gov
Mechanical and Rheological Characterization
Shear Bond Strength and Microtensile Bond Strength (µTBS) Evaluations in Adhesion Science
In the field of adhesion science, particularly in dental applications, the evaluation of bond strength is critical. The shear bond strength (SBS) test has historically been a common method due to its simplicity. nih.gov However, its reliability has been questioned as it can be influenced by several variables. nih.gov
The microtensile bond strength (µTBS) test is now considered a more reliable method for evaluating the adhesion of dental adhesives to substrates like dentin. nih.govresearchgate.net This test is thought to provide a more uniform stress distribution during testing. researchgate.net
Studies have shown that different adhesive systems exhibit varying bond strengths. For example, some universal adhesives have shown lower SBS on enamel compared to other systems. jocpd.com Conversely, when applied to dentin, some universal adhesives have demonstrated similar or higher SBS than their counterparts. jocpd.com The type of failure, whether adhesive, cohesive, or mixed, is also an important aspect of bond strength evaluation. jocpd.com
A study evaluating 10-MDP containing dental adhesives found that a 2-step total-etching adhesive showed a significantly higher µTBS value (10.77 MPa) compared to a 1-step self-etch adhesive (6.43 MPa). repec.orgtafpublications.com
Rheological Behavior Studies During Polymerization and Curing
The rheological behavior of a material describes its flow and deformation characteristics. In the context of polymers, rheology is crucial for understanding how the material behaves during processes like polymerization and curing.
Studies have investigated the rheological properties of polymer blends and nanocomposites. For instance, the addition of graphene nanoparticles to a nitrile rubber-phenolic resin blend was found to increase the scorch time, vulcanization time, and viscosity of the material. researchgate.net
The grafting of monomers like pentaerythritol (B129877) triacrylate onto a polymer backbone, such as polypropylene, can be used to modify the material's rheological properties by introducing long-chain branching. researchgate.net
Determination of Crosslinking Density and Swelling Properties of Polymer Networks
The crosslinking density of a polymer network is a key parameter that influences its mechanical properties and swelling behavior. kinampark.commdpi.comusf.edu A higher crosslinking density generally leads to a stiffer material with a lower degree of swelling. kinampark.commdpi.comusf.edu
Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are a prime example of materials where crosslinking density and swelling are critical properties. kinampark.comnih.gov The swelling behavior of hydrogels can be influenced by various factors, including the type and amount of crosslinker used, as well as environmental conditions like pH and temperature. nih.govmdpi.comnih.gov
For instance, in pH-responsive hydrogels, the degree of swelling can change dramatically with changes in the pH of the surrounding medium. mdpi.commdpi.com This is due to the ionization of functional groups within the polymer network, which leads to electrostatic repulsion and increased water absorption. mdpi.com
The table below summarizes the swelling percentages of different semi-interpenetrating polymer network (IPN) hydrogels.
| Hydrogel Composition | Average Swelling Percentage (S%) at pH 7.4 and 37°C |
| PAA/PVA | 1660% nih.gov |
| PAAm/PVA | 550% nih.gov |
Data sourced from Pulat et al. (2014) nih.gov
Biological Characterization for Biocompatibility Studies
Cytotoxicity Assays (e.g., XTT, MTT) for Cellular Viability Assessment
Cytotoxicity assays are essential for evaluating the biocompatibility of materials that are intended for use in biological applications. These assays measure the extent to which a material is toxic to cells.
The MTT and XTT assays are colorimetric assays that are commonly used to assess cell viability and proliferation. rndsystems.comthermofisher.comyoutube.com These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan (B1609692) product. rndsystems.comthermofisher.com The amount of formazan produced is proportional to the number of viable cells. rndsystems.com
The MTT assay involves the reduction of MTT to a purple formazan that is insoluble in water and needs to be solubilized before measurement. nih.gov The XTT assay, on the other hand, produces a water-soluble orange formazan, making the procedure simpler. rndsystems.com
Studies have used these assays to evaluate the biocompatibility of various materials, including dental composites and acrylic-based materials for occlusal devices. researchgate.netresearchgate.net For example, extracts from certain 3D-printed and milled materials have been shown to cause a significant reduction in cell viability as measured by the MTT assay. researchgate.net
The table below shows a comparison of IC50 values for a xanthanoid compound obtained using both XTT and MTT assays, demonstrating the comparable sensitivity of the two methods.
| Assay | IC50 Value |
| XTT | Similar to MTT thermofisher.com |
| MTT | Similar to XTT thermofisher.com |
Data sourced from Thermo Fisher Scientific thermofisher.com
Flow Cytometry for Cell Cycle Progression and Apoptosis Analysis
Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. In the context of materials science and biocompatibility, it is employed to assess the effects of chemical compounds and their polymers on cellular processes such as proliferation and programmed cell death (apoptosis). For polymers derived from this compound, this methodology provides critical insights into their cytocompatibility.
One area where this compound derivatives are utilized is in dental adhesives. A study investigated the in vitro cytotoxicity and genotoxicity of three universal dental adhesives, including one containing this compound phosphoric acid ester (PENTA), on a monocyte/macrophage cell line. researchgate.netnih.gov This research employed flow cytometry with FITC annexin (B1180172) V/propidium iodide (PI) double staining to analyze the induction of apoptosis and PI staining to assess the cell cycle progression. researchgate.netnih.gov
The analysis of apoptosis distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In the aforementioned study, the dental adhesive containing the this compound derivative was found to significantly increase the level of apoptosis in the tested cell line. researchgate.net
Cell cycle analysis via flow cytometry determines the distribution of cells in the different phases of the cell cycle: G0/G1 (resting/gap 1), S (synthesis), and G2/M (gap 2/mitosis). The study on dental adhesives revealed that none of the tested materials, including the one with the this compound derivative, caused a significant arrest in the cell cycle. researchgate.net
The capacity for rapid and accurate multiparametric measurement of large cell populations makes flow cytometry an indispensable tool in evaluating the biological response to polymer systems. nih.gov43.230.198 For polymers based on this compound, this analysis is crucial for establishing their safety profile for biomedical applications.
Research Findings on Apoptosis Induction
Flow cytometry analysis using Annexin V-FITC and Propidium Iodide staining was conducted to quantify the percentage of apoptotic and necrotic cells after exposure to a dental adhesive containing this compound phosphoric acid ester. The results indicated a significant increase in apoptosis compared to the negative control.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
|---|---|---|---|---|
| Negative Control | Data not provided | Data not provided | Data not provided | Data not provided |
| OptiBond Universal (contains PENTA) | Statistically significant decrease | Statistically significant increase | Statistically significant increase | Statistically significant increase |
Research Findings on Cell Cycle Progression
The progression of the cell cycle in a monocyte/macrophage cell line was analyzed by flow cytometry after treatment with a dental adhesive containing a this compound derivative. The findings showed no significant cell cycle arrest.
| Cell Cycle Phase | Effect of OptiBond Universal (contains PENTA) |
|---|---|
| G0/G1 Phase | No significant change |
| S Phase | No significant change |
| G2/M Phase | No significant change |
Theoretical Modeling and Computational Approaches in Dipentaerythritol Pentaacrylate Research
Molecular Dynamics and Quantum Chemical Simulations for Reaction Mechanisms and Interfacial Interactions
Molecular dynamics (MD) and quantum chemical (QC) methods are powerful computational techniques used to investigate the fundamental chemical and physical processes governing the behavior of DPEPA.
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "movie" of atomic and molecular motions. Reactive force fields, such as ReaxFF, have been successfully used to study the reaction mechanisms and kinetics of similar complex molecules. For instance, in a study on silicon-pentaerythritol tetranitrate (Si-PETN), a related energetic material, ReaxFF MD simulations were employed to investigate thermal decomposition. rsc.org The simulations revealed that at lower temperatures, decomposition is initiated by a unique rearrangement that forms strong Si-O bonds, a pathway not observed in standard PETN. rsc.org This type of simulation for DPEPA could elucidate its polymerization pathways, thermal stability, and degradation mechanisms by tracking bond-breaking and bond-forming events over time.
Quantum Chemical (QC) calculations, often based on Density Functional Theory (DFT), provide highly accurate descriptions of electronic structure and are used to calculate the energetics of reaction pathways and intermolecular interactions. frontiersin.orgmdpi.com QC methods can be used to study the interfacial interactions between DPEPA and other substances, such as substrates or nanoparticles in a composite. For example, the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to characterize non-covalent interactions. mdpi.com Studies on other systems have used QTAIM to identify and quantify hydrogen bonds by analyzing bond critical points, where values of the Laplacian of electron density (∇²ρ) and total energy density (H(BCP)) reveal the nature and strength of the interaction. mdpi.com This approach could be applied to DPEPA to understand its adhesion properties by modeling the interactions between its hydroxyl and acrylate (B77674) groups and a given surface, which is crucial for its application in coatings and adhesives.
Together, MD and QC simulations offer a multi-scale approach: QC provides the accurate energetic parameters for specific reaction steps, which can then be used to develop the force fields necessary for large-scale MD simulations of the bulk material. rsc.org
Predictive Modeling for Material Performance and Structure-Property Relationships
Predictive models are essential for establishing clear relationships between the chemical structure of DPEPA-based materials and their macroscopic performance, enabling virtual screening and rational design of new formulations.
Machine learning (ML) has emerged as a powerful data-driven tool for accelerating materials discovery and predicting performance. nih.govdntb.gov.ua In the field of restorative dentistry, ML models have been developed to predict the microtensile bond strength (µTBS) of dental adhesives, a class of materials where DPEPA derivatives are used. nih.govresearchgate.netnih.gov
In one such study, Dipentaerythritol (B87275) pentaacrylate monophosphate (PENTA) was included as a key input feature in an ML model designed to predict adhesive strength. nih.govresearchgate.net Researchers collected µTBS data from 81 different dental adhesives and used their chemical compositions to train various ML algorithms. nih.gov The adhesives were classified into two categories: low-µTBS (<36 MPa) and high-µTBS (≥36 MPa). nih.govresearchgate.net The ML models, using a refined set of the four most important chemical features, were able to predict the bond strength class with high fidelity. nih.gov
The table below summarizes the performance of the machine learning model in predicting dental adhesive bond strength.
| Metric | Performance | Citation |
| Area Under the Receiver Operating Characteristic Curve (AUC) | 0.90 | nih.gov, nih.gov |
| Accuracy | 0.81 | nih.gov, nih.gov |
| Input Features (Example Set) | pH, HEMA, BisGMA, UDMA, MDP, PENTA, filler, fluoride, organic solvent | researchgate.net, nih.gov |
These results demonstrate that ML can effectively identify important chemical components, including DPEPA derivatives, that contribute to high bond strength, thereby guiding the formulation of improved dental materials. nih.govnih.gov
Finite Element Analysis (FEA) is a numerical method used extensively in engineering to predict how a material or structure will react to real-world forces, such as vibration, heat, and other physical effects. nih.gov For composites containing DPEPA as a crosslinking agent in the polymer matrix, FEA can simulate mechanical behavior and predict failure. researchgate.net
The FEA process involves several key steps:
Model Creation: A 3D model of the composite part is designed using computer-aided design (CAD) software. nih.gov
Meshing: The complex 3D model is broken down into smaller, simpler, discrete elements (the "finite elements"). nih.gov
Material Property Definition: The mechanical properties of each component—such as the Young's modulus and Poisson's ratio of the DPEPA-based polymer matrix and any reinforcing fillers—are assigned to the elements. researchgate.net
Applying Loads and Constraints: Boundary conditions are defined, simulating how the part is held and what forces (e.g., bending, tensile, torsional loads) are applied. nih.gov
The table below outlines the typical inputs and outputs for an FEA simulation of a DPEPA-based composite.
| FEA Simulation Parameter | Description |
| Inputs | Geometric model of the composite part, material properties (elastic modulus, strength) of the DPEPA-polymer matrix and fillers, boundary conditions, and applied loads (e.g., 50 N bending force). nih.gov |
| Outputs | Stress distribution maps, strain analysis, deformation predictions, identification of high-stress areas prone to failure. nih.gov |
FEA is a powerful tool for optimizing the design of DPEPA-containing composite parts, reducing the need for extensive physical prototyping and testing. researchgate.netresearchgate.net
Simulation of Polymerization Processes
Simulating the polymerization process itself provides critical information on how the final, crosslinked DPEPA network is formed, which dictates the material's ultimate properties.
Kinetic Monte Carlo (kMC) simulations are a class of algorithms used to model the time evolution of processes with known transition rates, making them ideal for studying polymerization. epj-conferences.orgrsc.org In the context of DPEPA, a multifunctional acrylate, kMC can simulate the complex reactions involved in forming a cross-linked network. nih.gov
For DPEPA polymerization, kMC can provide detailed insights into:
Gelation Kinetics: Predicting the "gel point," which is the critical conversion at which a continuous, insoluble polymer network first forms. nih.gov
Network Evolution: Simulating the growth of the polymer network beyond the gel point, including the formation of crosslinks, cycles, and the final molecular weight distribution. nih.gov
Microstructure: Revealing detailed information about the polymer architecture that is difficult to obtain experimentally. nih.gov
These simulations are crucial for understanding how reaction conditions influence the final network structure and, consequently, the material's mechanical and chemical properties. rsc.org
In photopolymerization, where light is used to initiate the curing of DPEPA-based resins, optical modeling is essential for optimizing the process. The distribution of light within the resin is not uniform, as it is affected by absorption and scattering, which in turn dictates the rate and extent of polymerization at different depths. researchgate.net
Optical models are developed to predict the light intensity profile within the resin. This is a critical factor for applications like stereolithography (3D printing). researchgate.net These models can be combined with kinetic models of the polymerization to simulate the curing process and predict key outcomes, such as the final cured depth and the degree of conversion throughout the material. mdpi.com
Researchers use these models to optimize curing by adjusting process parameters:
Light Intensity and Exposure Time: Simulations can determine the optimal light intensity and irradiation time needed to achieve a desired cure depth and hardness without causing excessive thermal stress. mdpi.com
Advanced techniques, such as all-optical monitoring platforms that measure changes in refractive index during curing, provide valuable experimental data to develop and validate these sophisticated optical models. researchgate.net
Environmental and Toxicological Aspects of Dipentaerythritol Pentaacrylate
In Vitro and In Vivo Cytotoxicity Evaluations
Similar to biocompatibility, specific in vitro and in vivo cytotoxicity data for dipentaerythritol (B87275) pentaacrylate is limited. However, studies on related compounds offer valuable information. For example, in vitro experiments with human adipose-derived mesenchymal stromal cells cultured on scaffolds made from a pentaerythritol (B129877) triacrylate (PETA) and hydroxyapatite (B223615) composite showed a high number of viable cells after 21 days, indicating low cytotoxicity. nih.gov
Genotoxicity and Mutagenicity Screening and Risk Assessment
There is a notable lack of publicly available data on the genotoxicity and mutagenicity of dipentaerythritol pentaacrylate. A chemical safety data sheet for the compound explicitly states "no data available" for germ cell mutagenicity and carcinogenicity. chemicalbook.com Similarly, information on a related compound, dipentaerythritol hexaacrylate, suggests no evidence of mutagenicity or teratogenicity, although the primary research supporting this is not provided. biosynth.com
The assessment of genotoxicity and mutagenicity is a critical component of the safety evaluation of any chemical substance, often involving a series of tests like the Ames test for mutagenicity and the micronucleus assay for genotoxicity. nih.gov The absence of such data for DPEPA in publicly accessible records highlights a significant gap in its toxicological profile.
Sensitization Potential and Allergic Reactions in Occupational and Clinical Settings
The sensitization potential of acrylates is well-documented, and this compound is no exception. It is classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon contact. nih.govsigmaaldrich.com The Global Harmonized System (GHS) of Classification and Labelling of Chemicals includes hazard statements for DPEPA such as H317 ("May cause an allergic skin reaction"). nih.gov
Occupational exposure to multifunctional acrylates, including the structurally related pentaerythritol triacrylate, has been linked to cases of allergic contact dermatitis. nih.govresearchgate.net This type of dermatitis is a delayed-type hypersensitivity reaction that can manifest as redness, itching, and blistering of the skin. epa.gov Workers in industries that use UV-curable inks and coatings containing DPEPA are at risk of developing sensitization if proper personal protective equipment is not used. nih.gov Given the cross-reactivity observed among different acrylates, individuals sensitized to one acrylate (B77674) may also react to others.
Table 1: GHS Hazard Classifications for this compound
| Hazard Class | Hazard Statement |
|---|---|
| Skin Irritation | H315: Causes skin irritation |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Eye Irritation | H319: Causes serious eye irritation |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects |
Source: PubChem CID 108956 nih.gov
Environmental Fate and Degradation Pathways
The environmental fate of this compound is governed by its physical and chemical properties and its susceptibility to biological and abiotic degradation processes.
The ester linkages in acrylate esters like DPEPA are susceptible to hydrolysis, especially under alkaline conditions. rsc.orgnih.gov This hydrolysis would break down the molecule into dipentaerythritol and acrylic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. nih.govacs.org
As a high production volume chemical, the potential for environmental release of this compound exists during its manufacture and use. data.govfederalregister.govwikipedia.org If released into the environment, its distribution will depend on its water solubility and vapor pressure. Acrylates are generally volatile, and if released to the atmosphere, they are expected to degrade within days. bamm.netdcceew.gov.au They are not expected to bind significantly to soil or sediment and have a low potential for bioaccumulation in the food chain. bamm.net
However, the GHS classification of DPEPA includes the hazard statement H412: "Harmful to aquatic life with long lasting effects," which suggests some level of persistence and ecotoxicity. nih.gov The persistence of acrylate polymers in the environment is a growing concern, as they can contribute to microplastic pollution. nih.govinolex.comnih.gov
Table 2: Summary of Environmental Fate of Acrylate Esters
| Environmental Compartment | Expected Behavior |
|---|---|
| Air | Rapid degradation |
| Water | Susceptible to hydrolysis; moderate persistence |
| Soil/Sediment | Low binding potential |
| Biota | Low potential for bioaccumulation |
Source: Basic Acrylic Monomer Manufacturers, Inc. bamm.net
Future Directions and Emerging Research Avenues
Design of Novel Monomer Derivatives and Tailored Polymer Architectures
The inherent structure of DPPA, with its multiple reactive acrylate (B77674) groups, makes it an ideal backbone for the design of new monomer derivatives. smolecule.com By chemically modifying the core dipentaerythritol (B87275) structure or its acrylate arms, researchers can create novel monomers with specific functionalities.
A significant area of research is the development of functional derivatives for specialized applications. For instance, Dipentaerythritol penta-acrylate phosphate (B84403) (PENTA) has been synthesized and investigated as an alternative phosphate ester monomer for dental applications. This derivative demonstrates a chemical affinity for yttria-stabilized tetragonal zirconia polycrystals (Y-TZP), improving the bond strength between methacrylate-based resins and zirconia dental implants. nih.gov Studies have shown that primers containing 15-20 wt% PENTA significantly enhance resin bonding through the formation of Zr-O-P bonds at the interface. nih.gov
Furthermore, the multifunctional nature of DPPA is being exploited to create complex and tailored polymer architectures. It is a valuable building block for synthesizing highly branched or network polymers with enhanced thermal stability and mechanical strength. smolecule.com A recent study demonstrated the synthesis of antimicrobial vitrimers using DPPA and 2-hydroxy-3-phenoxypropyl acrylate. nih.gov These vitrimers, which are a class of polymers that can be reprocessed and self-healed, exhibit thermoresponsive shape memory and high antimicrobial activity, making them suitable for advanced applications like medical device fabrication via 3D printing. nih.gov
Development of Advanced Composite Materials with Multi-Functional Properties
DPPA is a key ingredient in advanced composite materials, where its high crosslinking density imparts superior hardness, chemical resistance, and strength. polysciences.com Emerging research focuses on developing composites with multiple, often smart, functionalities.
One such application is in the fabrication of holographic polymer-dispersed liquid crystals (H-PDLCs) . DPPA is used as a constituent in the prepolymer syrup for these materials, which have applications in microelectronics and display technologies. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The crosslinked network formed by DPPA provides the structural matrix that stabilizes the liquid crystal droplets, enabling the creation of electrically switchable holographic gratings.
In the medical field, DPPA is integral to creating advanced dental composites. Its derivative, dipentaerythritol penta-acrylate phosphate, has been specifically designed to improve the adhesion of resin cements to high-strength ceramic materials like zirconia. nih.gov This enhances the durability and longevity of dental restorations.
Moreover, the development of antimicrobial vitrimers from DPPA for LCD 3D printing highlights a move towards multifunctional composites. nih.gov These materials not only possess the mechanical properties required for 3D printed objects but also have inherent antimicrobial activity against various bacteria and fungi. This makes them highly valuable for applications in environments with high microbial concentrations, such as medical facilities. nih.gov
Integration with Smart Materials and Responsive Polymer Systems
The integration of DPPA into smart materials and stimuli-responsive polymer systems is a rapidly advancing research frontier. These materials can change their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rsc.orgberkeley.edu The high crosslinking ability of DPPA is crucial for providing the structural integrity and stability required for these dynamic systems.
A prime example is the creation of thermoresponsive shape-memory vitrimers from DPPA. These materials can be programmed into a temporary shape and will recover their original, permanent shape upon heating. nih.gov This property, combined with their reprocessability and antimicrobial nature, opens up possibilities for smart medical devices, actuators, and self-healing components. nih.gov
DPPA also plays a role as a crosslinking agent in the formation of hydrogels for applications like drug delivery. chemicalbook.comnih.govnih.gov By controlling the crosslinking density with DPPA, researchers can tailor the swelling behavior, mechanical properties, and drug release kinetics of the hydrogel network. chemicalbook.com This allows for the design of systems that release therapeutics in a controlled manner in response to specific physiological triggers. For instance, DPPA can be used to prepare nanoporous polymeric thin films that act as drug delivery systems. sigmaaldrich.comsigmaaldrich.com
The fundamental principle involves using DPPA to form a stable polymer network that can incorporate stimuli-responsive polymers. For example, polymers that respond to pH changes can be integrated into a DPPA-crosslinked network to create systems that swell or collapse at specific pH values, triggering a desired action. nih.gov
Sustainable Synthesis Routes and Green Chemistry Principles in Production
A major challenge for polyacrylates, including DPPA, is their reliance on petrochemical feedstocks. sciencedaily.comresearchgate.net Consequently, a significant future research avenue is the development of sustainable synthesis routes and the application of green chemistry principles to reduce the environmental impact of production.
Current research in the broader field of polyacrylates focuses on two main strategies:
Bio-based Feedstocks: The development of monomers from renewable resources is a key goal. Researchers are exploring methods to produce acrylates from bio-based alcohols derived from plant sources like lauryl alcohol and menthol, or from intermediates like isosorbide, which is derived from starch. sciencedaily.comeuropean-coatings.comchemeurope.com While direct bio-based synthesis of the dipentaerythritol core is complex, future work may focus on producing its precursors, pentaerythritol (B129877) and formaldehyde, from renewable sources like pulp mill side streams. researchgate.netzbaqchem.com
The ultimate aim is to create fully bio-based polyacrylates and thermosets that can substitute for current petroleum-based materials without compromising performance. european-coatings.com
High-Throughput Experimentation and Computational Material Design for Accelerated Discovery
The discovery and optimization of new materials based on DPPA can be significantly accelerated by modern research methodologies like high-throughput experimentation (HTE) and computational material design.
High-Throughput Experimentation (HTE) allows for the rapid, parallel synthesis and screening of large libraries of material formulations. nih.gov Instead of the traditional one-at-a-time approach, automated systems can prepare and test hundreds of variations of polymer blends, composite materials, or coating formulations. scispace.comnih.gov For DPPA, HTE could be used to:
Rapidly screen the effects of different co-monomers and their ratios on the final properties of a polymer.
Optimize the concentration of DPPA to achieve desired crosslinking density, hardness, or flexibility.
Efficiently test the performance of new DPPA derivatives, such as the PENTA monomer in dental primers, across a wide range of concentrations. nih.gov This approach drastically reduces the time and resources needed to map out structure-property relationships and identify optimal material compositions. nih.govscispace.com
Computational Material Design employs modeling and simulation to predict material properties before they are ever synthesized in a lab. By simulating the polymerization process and the resulting polymer architecture at a molecular level, researchers can gain insights into how modifications to the DPPA structure or formulation will affect macroscopic properties like mechanical strength, thermal stability, and permeability. This computational-first approach allows for the rational design of new materials, guiding experimental efforts toward the most promising candidates and reducing the amount of trial-and-error experimentation required.
Together, these advanced methodologies create a powerful workflow for accelerated discovery, enabling the efficient design and optimization of the next generation of high-performance materials based on Dipentaerythritol pentaacrylate.
Q & A
Q. What are the primary synthetic routes for dipentaerythritol pentaacrylate (DPPA), and how do stabilizers like MEHQ influence its purity?
DPPA is synthesized via esterification of dipentaerythritol with acrylic acid, typically catalyzed by acid catalysts (e.g., sulfuric acid). Stabilizers like MEHQ (≤650 ppm) are added to inhibit premature polymerization during synthesis and storage . Researchers should monitor MEHQ levels via HPLC to ensure stability without compromising reactivity .
Q. What spectroscopic methods are recommended for characterizing DPPA’s structure and purity?
Key methods include:
Q. What are the optimal storage conditions for DPPA to prevent degradation?
Store DPPA in opaque containers at 2–8°C in a dry, inert atmosphere. MEHQ stabilizer (≤650 ppm) is critical to prevent thermal or photolytic polymerization . Regular testing via gel permeation chromatography (GPC) is advised to detect oligomerization .
Q. How should researchers handle DPPA to mitigate health risks?
Use NIOSH-approved PPE: nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to irritant properties (H315, H319) . Engineering controls (e.g., fume hoods) are mandatory during synthesis .
Advanced Questions
Q. How can contradictions in reported crosslinking efficiencies of DPPA be resolved?
Discrepancies arise from variations in initiator systems (e.g., UV vs. thermal) and monomer purity. To address this:
- Standardize reaction conditions : Fix initiator concentration (e.g., 2 wt% photoinitiator for UV curing) .
- Quantify residual hydroxyl groups : Use titration or ¹³C NMR to assess esterification completeness, which impacts crosslinking density .
Q. What experimental designs optimize DPPA’s polymerization kinetics for high-performance coatings?
- Real-Time FT-IR : Track conversion of acrylate double bonds (C=C) under UV/thermal initiation .
- DSC/TGA : Correlate glass transition temperature (Tg) with crosslinking density. Higher Tg (~120°C) indicates robust networks .
- Solvent resistance tests : Immerse cured films in acetone for 24h; mass loss <5% indicates optimal crosslinking .
Q. How does DPPA’s branching structure influence its rheological behavior in 3D printing resins?
DPPA’s hyperbranched structure (5–6 acrylate groups/molecule) increases viscosity (4000–7000 mPa·s at 25°C), requiring dilution with reactive monomers (e.g., TPGDA) for printability. Use shear rheometry to model flow behavior and adjust curing speed .
Q. What methodologies assess DPPA’s environmental impact, given its interim hazard classification?
Q. How can DPPA’s structure-function relationship be exploited to enhance dental adhesive performance?
DPPA’s acidity (pKa ~4.5) enables self-etching of dentin. In vitro studies show:
- Microleakage reduction : Apply DPPA-based adhesives with 35% phosphoric acid etching; quantify leakage via spectrophotometric tracer penetration .
- Bond strength testing : Use µTBS (micro-tensile bond strength) assays; optimal results require 10–15 s etching time .
Q. What advanced analytical techniques resolve batch-to-batch variability in commercial DPPA?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
